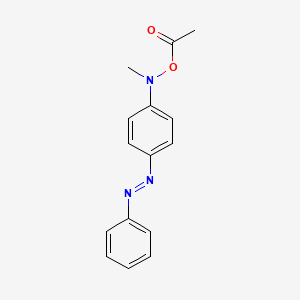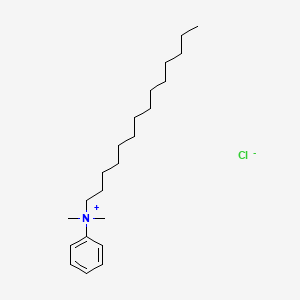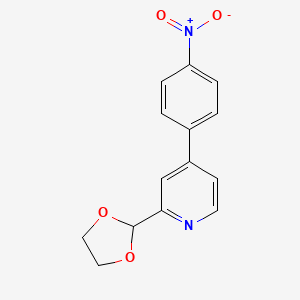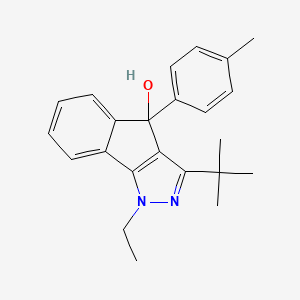
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the indeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazoline ring: This is achieved by reacting the indeno compound with hydrazine derivatives under controlled conditions.
Substitution reactions: The final compound is obtained by introducing the tert-butyl, ethyl, and methylphenyl groups through substitution reactions using suitable reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol can be compared with other pyrazoline derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits biological activities but differs in its substituents and specific applications.
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its anti-inflammatory and analgesic properties, this compound has a simpler structure compared to this compound.
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
56767-29-4 |
|---|---|
Formule moléculaire |
C23H26N2O |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
3-tert-butyl-1-ethyl-4-(4-methylphenyl)indeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C23H26N2O/c1-6-25-20-17-9-7-8-10-18(17)23(26,16-13-11-15(2)12-14-16)19(20)21(24-25)22(3,4)5/h7-14,26H,6H2,1-5H3 |
Clé InChI |
BWHNMHJACGPENC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
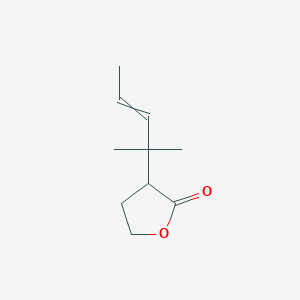
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
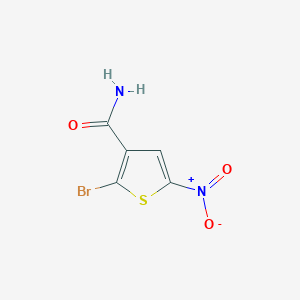
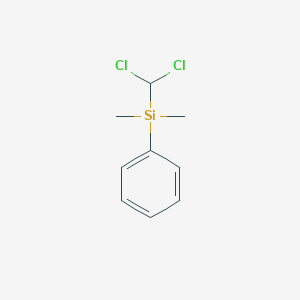
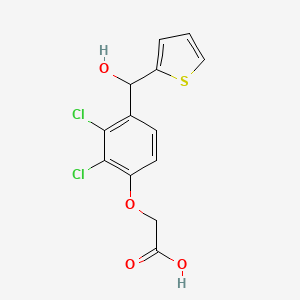
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
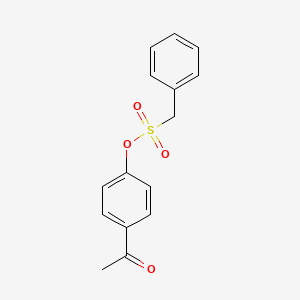
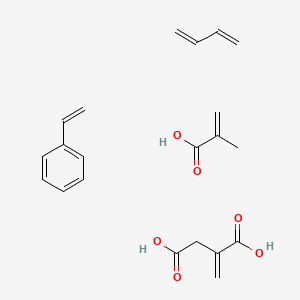
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
